2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of 321.17 g/mol. This compound is characterized by the presence of a bromobenzyl group and a methoxy group attached to a benzaldehyde core, making it significant in organic synthesis and medicinal chemistry. It serves as an intermediate in the synthesis of more complex organic molecules and has potential applications in biological studies and pharmaceuticals.
This compound falls under the category of aromatic aldehydes, specifically those substituted with halogens and methoxy groups. Its structure allows for diverse chemical reactivity, making it a valuable compound in synthetic organic chemistry.
The synthesis of 2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-bromobenzyl alcohol with 3-methoxybenzaldehyde. A common method employed is the Williamson ether synthesis, which includes the following steps:
The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) under reflux conditions to facilitate the reaction and improve yield. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular structure of 2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde can be represented as follows:
InChI=1S/C15H13BrO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3JXNATVTYSLOUDG-UHFFFAOYSA-NThese identifiers facilitate database searches for further information about this compound.
The compound undergoes various chemical reactions due to its functional groups:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly employed in these transformations. Reaction conditions are optimized for maximum yield and selectivity.
The mechanism of action for 2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde largely depends on its application in biological systems. It may interact with specific enzymes or receptors, modulating biochemical pathways due to its structural features:
Relevant analyses such as thermal stability tests may provide insights into its behavior under different conditions, which is crucial for its handling and application in research .
2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde has several scientific uses:
Palladium-catalyzed cross-coupling reactions enable precise C–O bond formation between 3-methoxybenzaldehyde derivatives and 2-bromobenzyl halides. The critical step involves in situ reduction of Pd(II) pre-catalysts (e.g., Pd(OAc)₂ or PdCl₂(DPPF)) to active Pd(0) species, which initiate the catalytic cycle. Ligand selection governs both reduction efficiency and catalytic stability:
| Pre-catalyst | Ligand | Base | Reduction Time (min) | Byproduct Formation |
|---|---|---|---|---|
| Pd(OAc)₂ | DPPF | Cs₂CO₃ | <5 | <2% |
| PdCl₂(ACN)₂ | SPhos | K₂CO₃ | 15 | 5–8% |
| Pd(OAc)₂ | PPh₃ | TMG | 10 | 10–15% |
Optimized conditions (Pd(OAc)₂/DPPF/Cs₂CO₃ in DMF at 80°C) achieve >95% coupling yield for 2-[(2-bromobenzyl)oxy]-3-methoxybenzaldehyde, minimizing aryl boronate dimerization .
The methoxybenzaldehyde scaffold requires ortho-selective alkylation to avoid regioisomeric impurities. Key approaches include:
Table 2: Alkylation Conditions for Scaffold Functionalization
| Substrate | Alkylating Agent | Base | Solvent | Yield | Regioselectivity (ortho:para) |
|---|---|---|---|---|---|
| 3-Methoxy-4-hydroxybenzaldehyde | 2-Bromobenzyl bromide | K₂CO₃ | DMF | 92% | 97:3 |
| 3-Methoxy-4-hydroxybenzaldehyde | 2-Bromoethylbenzene | Cs₂CO₃ | Acetonitrile | 78% | 88:12 |
| 4-Hydroxy-3-nitrobenzaldehyde | 2-Bromobenzyl bromide | NaH | THF | 65% | 82:18 |
Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes:
Table 3: Microwave vs. Conventional Thermal Synthesis
| Reaction Step | Conditions | Time (min) | Yield | Energy Consumption (kJ/mol) |
|---|---|---|---|---|
| Etherification (thermal) | DMF, 80°C, K₂CO₃ | 240 | 88% | 320 |
| Etherification (MW) | DMF, 110°C, K₂CO₃, 150W | 28 | 95% | 95 |
| Aldehyde oxidation (MW) | H₂O, 120°C, KMnO₄, 200W | 15 | 90% | 110 |
Solvent and catalyst innovations minimize environmental impact:
Table 4: Green Solvent Performance in Etherification
| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Yield | PMI (Process Mass Intensity) |
|---|---|---|---|---|
| DMF | 38 | 153 | 92% | 32 |
| 2-MeTHF | 6.2 | 80 | 89% | 18 |
| Ethyl lactate | 15.6 | 154 | 90% | 20 |
| Cyrene® | 29.1 | 220 | 88% | 16 |
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2